molecular formula C9H7Br5O B030683 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene CAS No. 35109-60-5

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene

Cat. No. B030683
CAS RN: 35109-60-5
M. Wt: 530.7 g/mol
InChI Key: QXWYPAKUEHGJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves palladium-catalyzed cross-coupling reactions or halogenation methods. For instance, the synthesis of related compounds like 1,3,5-trisubstituted benzenes has been achieved through reactions that might involve bromination and subsequent reactions with other functional groups to introduce specific substituents at desired positions on the benzene ring (Manfroni et al., 2021).

Molecular Structure Analysis

The molecular structure of halogenated benzenes is characterized by interactions such as C–Br...π(arene) and Br...Br interactions which significantly influence their solid-state packing and hence their physical properties. For example, studies on dibromo-bis(phenylalkoxy)benzenes have revealed that these interactions play a crucial role in determining the molecular conformation and arrangement in crystals, which is critical for understanding the molecular structure of 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene (Manfroni et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Alkoxy Benzene Derivatives : A study by Towprayoon et al. (2002) describes the synthesis of 1,3,5-trialkoxy benzene derivatives, including 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene, using a process that yields high overall yields with minimal hazardous by-products. This method involves reacting 1,3,5-tribromo benzene with an alkalimetal alcoholate in the presence of a copper salt and an aprotic solvent, such as dimethylformamide (Towprayoon et al., 2002).

  • Polystannylated and Polychloromercurio Benzene Derivatives : Rot et al. (2000) report the synthesis of polystannylated benzene derivatives from 1,3,5-tribromo- or 1,2,4,5-tetrabromobenzene, which are then converted to tris- and tetrakis(chloromercurio)benzenes. The structure of these derivatives was confirmed by X-ray crystallography, providing insight into their spectral properties (Rot et al., 2000).

  • Ethynylferrocene Compounds Synthesis : Fink et al. (1997) synthesized new compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene by palladium-catalyzed cross-coupling reactions. They characterized these compounds and analyzed their electrochemical properties, showing chemically reversible oxidations indicative of their potential in electronic applications (Fink et al., 1997).

Advanced Materials and Nanotechnology

  • Liquid Crystalline Properties : Bushey et al. (2001) investigated 1,3,5-tribromo-2,4,6-tridodecyloxylbenzene derivatives for their ability to form liquid crystalline phases. Their studies revealed that certain derivatives can self-assemble into columns and form highly ordered liquid crystalline phases (Bushey et al., 2001).

  • Hybrid Catalyst Development : Nikooei et al. (2020) developed a novel hybrid organosilica, Benzene-1,3,5-tricarboxylic acid-functionalized MCM-41, which showed promising catalytic activity in the synthesis of important pharmaceutical scaffolds. This indicates the potential of derivatives like 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene in catalysis and pharmaceutical synthesis (Nikooei et al., 2020).

Supramolecular Chemistry and Polymer Science

  • Star Polymer Synthesis : Miura and Yoshida (2002) reported the preparation of novel alkoxyamines based on 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene, which were used to synthesize well-defined star polymers, indicating the compound's utility in the field of polymer science (Miura & Yoshida, 2002).

  • Formation of Surface Covalent Organic Frameworks : Marele et al. (2012) demonstrated the use of 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene derivatives in forming novel covalent organic frameworks (COFs) on surfaces. These COFs exhibit remarkable thermal stability and hydrolysis resistance, making them suitable for various applications in materials science (Marele et al., 2012).

Safety And Hazards

While specific safety and hazard information for 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is not available, similar compounds are known to be highly flammable and may cause lung damage if swallowed . They can also be irritating to the skin and their vapors may cause drowsiness and dizziness . They are very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br5O/c10-3-6(12)4-15-9-7(13)1-5(11)2-8(9)14/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYPAKUEHGJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052705
Record name 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene

CAS RN

35109-60-5
Record name 2,3-Dibromopropyl 2,4,6-tribromophenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35109-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
Reactant of Route 3
Reactant of Route 3
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
Reactant of Route 5
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
Reactant of Route 6
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.